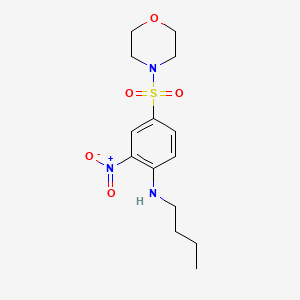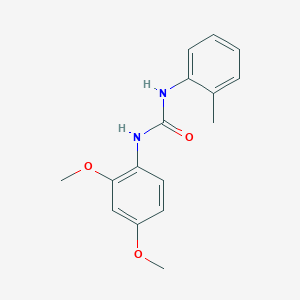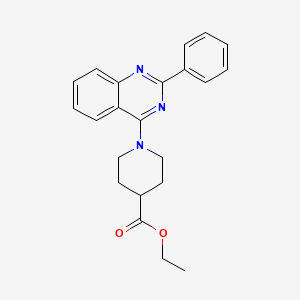![molecular formula C21H21N3O B3885994 1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3885994.png)
1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone
Overview
Description
1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone, also known as QPE, is a chemical compound that has been extensively studied for its potential use in scientific research. QPE is a member of the phenylpiperazine class of compounds and has been shown to have a wide range of biological and pharmacological activities. In
Mechanism of Action
The mechanism of action of 1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone is not yet fully understood. However, it is known to act as a potent inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as a serotonin transporter inhibitor, this compound has also been shown to have activity at other receptors, including the dopamine D2 receptor. This compound has been shown to have a high affinity for these receptors, which is thought to be responsible for its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its high affinity for the serotonin transporter and other receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the main limitations of using this compound is its potential for off-target effects. This compound has been shown to have activity at a number of other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on 1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone. One area of interest is in the development of more selective inhibitors of the serotonin transporter. This could lead to the development of more effective antidepressant and anxiolytic agents. Another area of interest is in the development of more selective antipsychotic agents. This compound has shown promise in this area, but more research is needed to fully understand its potential. Finally, there is also interest in studying the potential use of this compound in other areas, such as the treatment of addiction and pain.
Scientific Research Applications
1-{4-[4-(2-quinolinyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin transporter, which is a key target for the treatment of depression and anxiety disorders. This compound has also been shown to have potential as an antipsychotic agent, as it has been shown to block the activity of the dopamine D2 receptor.
Properties
IUPAC Name |
1-[4-(4-quinolin-2-ylpiperazin-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16(25)17-6-9-19(10-7-17)23-12-14-24(15-13-23)21-11-8-18-4-2-3-5-20(18)22-21/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDGWVPNUVHUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B3885922.png)
![N'-[4-(methylthio)benzylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B3885927.png)
![1-methyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3885938.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitro-2-furamide](/img/structure/B3885949.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3885955.png)
![2-oxo-N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B3885959.png)
![1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B3885966.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3885972.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3885983.png)

![2-methoxyethyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B3885993.png)
![1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3886002.png)
